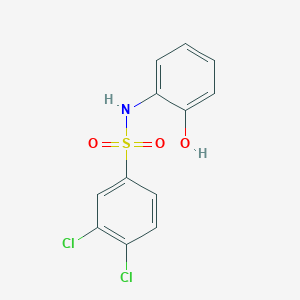
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C12H9Cl2NO3S and a molecular weight of 318.18 . The structure of the compound includes two aromatic rings tilted relative to each other .
Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide” consists of two aromatic rings, a sulfonamide group, and a hydroxyphenyl group . The two aromatic rings are tilted relative to each other .
Scientific Research Applications
Pharmaceutical Applications
Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory, and even anti-COVID-19 properties . Given the structural similarity, 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide could potentially be explored for similar pharmacological applications.
Antioxidant Activity
Some tertiary sulfonamides have been recognized as antioxidants that can prevent or minimize oxidative damage associated with oxidative-stress-related diseases . This compound may serve as a scaffold for developing new antioxidant drugs.
Catalysis
Organosulfur compounds with sulfur–nitrogen bonds have found applications in catalysis for various chemical reactions . The subject compound could be investigated for its catalytic efficiency in different organic synthesis processes.
Polymer Chemistry
Sulfonamides have been applied as building blocks in polymer chemistry due to their stability and reactive functional groups . This compound could be utilized in the synthesis of novel polymers with specific properties.
Medical Chemistry Building Blocks
Sulfonamides serve as valuable building blocks in medical chemistry for the synthesis of more complex molecules . 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide might be used to create new compounds with potential therapeutic effects.
Agricultural Chemistry
Due to their biological activity, sulfonamides are also used in agrochemicals . The compound could be explored for use in pest control or as a growth regulator in agricultural settings.
properties
IUPAC Name |
3,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-9-6-5-8(7-10(9)14)19(17,18)15-11-3-1-2-4-12(11)16/h1-7,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFGMSPKJXLVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

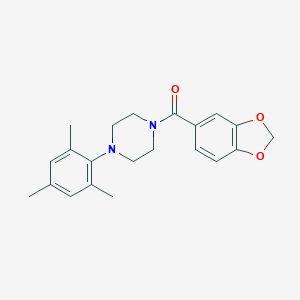
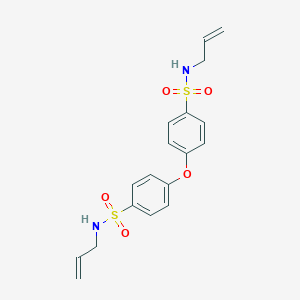
amine](/img/structure/B350497.png)

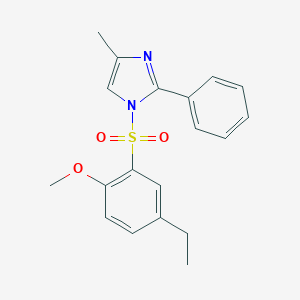
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350539.png)
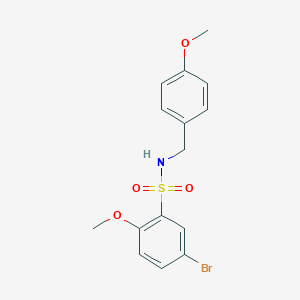

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B350599.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350604.png)
![3,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B350607.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)

![N-[5-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B350628.png)